1-(Propan-2-yl)phosphinane
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Overview
Description
1-(Propan-2-yl)phosphinane is a tertiary phosphine compound characterized by the presence of a phosphinane ring substituted with a propan-2-yl group. Tertiary phosphines are known for their significant roles in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)phosphinane can be synthesized through the interaction of halogenophosphines with organometallic reagents. One common method involves the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds . This method is widely used due to its versatility and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)phosphinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typical reactants.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reactants used.
Scientific Research Applications
1-(Propan-2-yl)phosphinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)phosphinane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions employed .
Comparison with Similar Compounds
1-(Propan-2-yl)phosphine oxide: An oxidized form of 1-(Propan-2-yl)phosphinane.
1-(Propan-2-yl)phosphine: A simpler phosphine without the phosphinane ring.
1-(Propan-2-yl)phosphonate: A related compound with a phosphonate group instead of a phosphine.
Uniqueness: this compound is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications where precise control over reaction pathways is required .
Properties
CAS No. |
52032-40-3 |
---|---|
Molecular Formula |
C8H17P |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
1-propan-2-ylphosphinane |
InChI |
InChI=1S/C8H17P/c1-8(2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
OJOIPYGGLAIDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P1CCCCC1 |
Origin of Product |
United States |
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